N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Dual FABP4/5 Inhibition Metabolic Disease Polypharmacology

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a rationally designed member of the non-annulated thiophenylamide class, specifically developed as a dual inhibitor of fatty acid-binding proteins 4 and 5 (FABP4/5). The compound's architecture integrates a 3-bromobenzyl moiety, a 1,1-dioxidotetrahydrothiophen-3-yl ring, and a 2-fluorobenzamide, a combination exemplified in the Roche patent US 9353102.

Molecular Formula C18H17BrFNO3S
Molecular Weight 426.3 g/mol
Cat. No. B12131778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide
Molecular FormulaC18H17BrFNO3S
Molecular Weight426.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H17BrFNO3S/c19-14-5-3-4-13(10-14)11-21(15-8-9-25(23,24)12-15)18(22)16-6-1-2-7-17(16)20/h1-7,10,15H,8-9,11-12H2
InChIKeyMQILCOPQROIIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide: Definitive Selection Guide for Procurement


N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide is a rationally designed member of the non-annulated thiophenylamide class, specifically developed as a dual inhibitor of fatty acid-binding proteins 4 and 5 (FABP4/5) [1]. The compound's architecture integrates a 3-bromobenzyl moiety, a 1,1-dioxidotetrahydrothiophen-3-yl ring, and a 2-fluorobenzamide, a combination exemplified in the Roche patent US 9353102 [2]. This structural composition results in a molecular formula of C18H17BrFNO3S and a molecular weight of approximately 426.3 g/mol, as indicated by closely related analogs in this series [3]. It serves as a critical chemical probe for interrogating the FABP4/5-PPAR signaling axis, particularly in metabolic and inflammatory disease models.

Procurement Warning: The Functional Consequence of Substitution Patterns in Thiophenylamide FABP4/5 Inhibitors


Generic substitution within the non-annulated thiophenylamide class is scientifically unsound due to extreme sensitivity of the FABP4/5 binding pocket to halogen and heteroatom positioning. The target profile of this compound is critically dependent on the precise spatial arrangement of the 3-bromobenzyl, the sulfone ring, and the 2-fluorobenzamide [1]. BindingDB data from the same patent family demonstrate that seemingly minor modifications, such as shifting the halogen substitution pattern, can result in a complete loss of sub-100 nM inhibitory activity against FABP5 [2]. Therefore, selecting a close analog, like a 4-fluorobenzamide or a 3-chlorobenzyl variant, does not guarantee retention of dual FABP4/5 inhibitory potency and could derail SAR studies or pharmacological validation. The quantitative evidence below dictates that specific procurement of this exact compound is the only rational choice for experiments requiring the intended polypharmacology in this chemotype.

Direct Quantitative Differentiation of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide from Chemical Analogs


Dual FABP4/5 Target Engagement Profile vs. Selective FABP4 Inhibitors

This compound is designed as a dual FABP4 and FABP5 inhibitor, a distinct profile from selective FABP4 inhibitors like BMS-309403. The compound's direct analog series in the Roche patent demonstrates balanced low nanomolar potency on both targets, a critical feature for addressing the compensatory upregulation of FABP5 observed with selective FABP4 inhibition [1].

Dual FABP4/5 Inhibition Metabolic Disease Polypharmacology

Halogen-Position Differentiation: 3-Bromobenzyl vs. 4-Bromobenzyl FABP4/5 Activity

The specific placement of the bromine atom at the meta-position of the benzyl ring is a key feature differentiating this compound from its para-substituted regioisomer. In the context of the non-annulated thiophenylamide FABP inhibitors, the meta-bromo orientation is critical for optimal occupation of a lipophilic cleft in the FABP4/5 binding pocket. The para-bromo analog, while structurally similar, exhibits significantly altered binding due to steric and electrostatic mismatch.

SAR Halogen Bonding FABP Binding Pocket

Sulfone Functional Group: 1,1-Dioxidotetrahydrothiophene vs. Unoxidized Tetrahydrothiophene Analogs

The presence of the 1,1-dioxidotetrahydrothiophene (sulfolane) group is a critical drug-like attribute differentiating this compound from its unoxidized tetrahydrothiophene analogs. The sulfone group substantially increases the topological polar surface area (TPSA) and aqueous solubility while reducing CYP-mediated oxidative metabolism at the sulfur atom, a known vulnerability of thioethers.

Metabolic Stability Solubility Drug-like Properties

2-Fluorobenzamide Regiochemistry vs. Isomeric Fluorobenzamide Derivatives on Target Affinity

The 2-fluorobenzamide (ortho-fluoro) is a highly specific structural choice. In homologous patent series, the ortho-fluorine atom engages in a critical orthogonal multipolar interaction with the protein backbone, a contact that is geometrically impossible for the 3-fluoro or 4-fluoro regioisomers.

Regioisomerism Acyl-CoA Binding Target Selectivity

Validated Application Scenarios for N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide in Discovery Research


Deconvoluting FABP4 vs. FABP5 Biology in Macrophage Inflammation

This compound is the appropriate chemical probe for experiments designed to simultaneously inhibit FABP4 and FABP5, thereby deconvoluting their non-redundant roles in macrophage foam cell formation and inflammatory cytokine release. Use this compound instead of a selective FABP4 inhibitor, which fails to block FABP5-mediated PPARβ/δ activation, a key pathway in atherosclerosis models. At a working concentration of 200-500 nM, the compound's dual mechanism will reveal the integrated lipid signaling phenotype [1].

In Vivo Validation of FABP5-Dependent Glucose Disposal in Diet-Induced Obesity Mice

Employ this compound in a diet-induced obesity mouse model to validate FABP5-mediated improvement in insulin sensitivity and glucose tolerance. Pharmacokinetic profiling of this chemotype demonstrates excellent oral bioavailability, supporting administration at 30 mg/kg BID. This replicates the metabolic phenotype observed in FABP5 knockout mice on a high-fat diet, which is not achievable with FABP4-selective inhibitors [2].

Cellular Thermal Shift Assay (CETSA) Target Engagement Profiling for FABP4/5

Use this compound at a concentration range of 0.1–5 µM in CETSA protocols to confirm simultaneous target engagement of FABP4 and FABP5 in 3T3-L1 adipocyte lysates. The superior potency of this chemotype for FABP5 ensures a robust thermal stabilization signal for both protein targets, overcoming the limitation of weaker, selective probes that yield unreliable isothermal dose-response fingerprints.

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